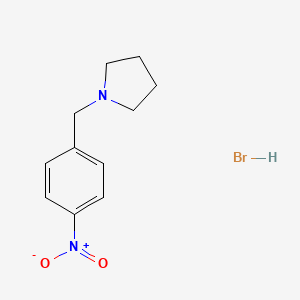

1-(4-Nitrobenzyl)pyrrolidine hydrobromide

Description

Significance of the Pyrrolidine (B122466) Core in Advanced Organic Synthesis and Chemical Biology

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of organic chemistry and medicinal chemistry. nih.govfrontiersin.org Its prevalence in a vast array of natural products, including many alkaloids, vitamins, and hormones, underscores its fundamental role as a building block in biologically active molecules. frontiersin.orgnih.gov The amino acid proline, a proteinogenic amino acid, features the pyrrolidine ring, highlighting its importance in the structure and function of peptides and proteins. nih.gov

In the context of drug discovery, the pyrrolidine nucleus is one of the most frequently encountered heterocyclic fragments in approved pharmaceuticals. researchgate.net Its three-dimensional structure allows for the precise spatial arrangement of substituents, enabling the design of molecules with high affinity and selectivity for biological targets. nih.gov The stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity, influencing their interactions with chiral biomolecules such as enzymes and receptors. nih.gov This has led to the development of numerous stereoselective synthetic methods for accessing enantiomerically pure pyrrolidine derivatives. nih.gov

The versatility of the pyrrolidine scaffold extends to its application as a chiral auxiliary and organocatalyst in asymmetric synthesis. mdpi.com Proline and its derivatives have been instrumental in the development of aminocatalysis, a powerful strategy for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

The Role of the 4-Nitrobenzyl Moiety as a Functional Group and Synthetic Handle

The 4-nitrobenzyl group is a versatile functional group in organic synthesis, primarily recognized for its utility as a protecting group for various functionalities, including alcohols, amines, and carboxylic acids. The presence of the electron-withdrawing nitro group at the para position of the benzene (B151609) ring imparts unique reactivity to the benzylic position. This electronic feature facilitates the cleavage of the protecting group under specific conditions, often through reduction of the nitro group followed by intramolecular cyclization or fragmentation.

Beyond its role in protection-deprotection strategies, the 4-nitrobenzyl moiety serves as a valuable synthetic handle for the introduction of other functional groups. The nitro group can be readily reduced to an amino group, which can then be further modified through a wide range of chemical transformations, such as diazotization and subsequent nucleophilic substitution or coupling reactions. This allows for the late-stage functionalization of complex molecules, a highly desirable feature in drug discovery and development.

Furthermore, the aromatic ring of the 4-nitrobenzyl group can participate in various aromatic substitution reactions, providing additional opportunities for molecular diversification. The combination of the reactive benzylic position and the modifiable nitro group makes the 4-nitrobenzyl moiety a powerful tool for the synthesis of diverse and complex molecular architectures.

Historical Development and Academic Emergence of Benzyl-Pyrrolidine Systems in Chemical Research

The academic interest in benzyl-pyrrolidine systems has a rich history rooted in the study of natural products. Many biologically active alkaloids feature a benzyl (B1604629) group attached to a pyrrolidine ring, and the elucidation of their structures and the development of their total syntheses have been significant drivers of progress in organic chemistry.

Early research focused on the isolation and structural characterization of benzyl-pyrrolidine containing natural products. As synthetic methodologies advanced, the focus shifted towards the development of efficient and stereoselective routes to these complex molecules. The use of readily available chiral precursors, such as proline, provided a convenient entry point for the asymmetric synthesis of benzyl-pyrrolidine derivatives. researchgate.net

The recognition of the benzyl-pyrrolidine scaffold as a key pharmacophore in a variety of therapeutic areas further fueled research in this area. frontiersin.org Medicinal chemists began to synthesize libraries of benzyl-pyrrolidine derivatives to explore their structure-activity relationships and identify new drug candidates. This has led to the discovery of compounds with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ai

The development of modern synthetic methods, such as cross-coupling reactions and C-H activation, has greatly expanded the toolkit for the synthesis and functionalization of benzyl-pyrrolidine systems. acs.org These advancements have enabled the rapid and efficient generation of molecular diversity, facilitating the exploration of new chemical space and the identification of novel bioactive compounds.

Overview of Current Research Trajectories and Academic Significance of 1-(4-Nitrobenzyl)pyrrolidine (B175826) Hydrobromide

While specific research explicitly detailing the applications of 1-(4-nitrobenzyl)pyrrolidine hydrobromide is not extensively documented in publicly available literature, its academic significance can be inferred from the well-established roles of its constituent components. The compound is commercially available, indicating its use as a research chemical and building block in organic synthesis. bldpharm.com

The primary research trajectory for this compound is likely as a precursor or intermediate in the synthesis of more complex molecules. The pyrrolidine nitrogen is nucleophilic and can participate in a variety of bond-forming reactions. The 4-nitrobenzyl group, as previously discussed, serves as a versatile handle for further chemical modification. The hydrobromide salt form of the compound enhances its stability and handling properties, making it a convenient starting material for multi-step syntheses.

One potential area of research is in the development of novel catalysts. The pyrrolidine scaffold is a common feature in organocatalysts, and the electronic properties of the 4-nitrobenzyl group could be exploited to tune the catalyst's reactivity and selectivity. mdpi.com

In medicinal chemistry, this compound could serve as a starting point for the synthesis of new drug candidates. The benzyl-pyrrolidine scaffold is a known pharmacophore, and the 4-nitrobenzyl group can be readily converted to other functional groups to explore structure-activity relationships. frontiersin.org For instance, reduction of the nitro group to an amine would provide a key intermediate for the synthesis of a wide range of derivatives.

The table below summarizes the key properties of the constituent parts of this compound and their implications for its research applications.

| Molecular Component | Key Features | Potential Research Applications |

| Pyrrolidine Core | Saturated heterocycle, chiral scaffold, basic nitrogen | Synthesis of natural products and pharmaceuticals, organocatalysis, medicinal chemistry |

| 4-Nitrobenzyl Moiety | Electron-withdrawing nitro group, reactive benzylic position | Protecting group chemistry, synthetic handle for functionalization, medicinal chemistry |

| Hydrobromide Salt | Increased stability, improved handling | Convenient starting material for organic synthesis |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.BrH/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12;/h3-6H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVYWSSWADIBSFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Nitrobenzyl Pyrrolidine Hydrobromide and Its Derivatives

Classical Approaches to the Synthesis of 1-(4-Nitrobenzyl)pyrrolidine (B175826) Hydrobromide

Traditional methods for synthesizing the target compound rely on fundamental reactions in organic chemistry, including nucleophilic substitution and reductive amination, followed by salt formation.

The most direct route to 1-(4-Nitrobenzyl)pyrrolidine is the N-benzylation of pyrrolidine (B122466). This reaction is a classic example of a nucleophilic substitution (SN2) reaction. In this pathway, the nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a 4-nitrobenzyl halide.

The starting material, 4-nitrobenzyl bromide, can be synthesized from p-nitrotoluene through bromination reactions researchgate.netrsc.org. One clean synthesis method involves the use of a NaBr-NaBrO₃-NaCl mixture in ethylene (B1197577) dichloride, which allows for the selective crystallization of the p-nitrobenzyl bromide product rsc.org. Another approach uses HBr/H₂O₂ as the brominating agent with an initiator like Azobisisobutyronitrile (AIBN) google.com.

Once the 4-nitrobenzyl halide is obtained, it is reacted with pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the pyrrolidine reactant. Common bases include sodium bicarbonate (NaHCO₃) or tertiary amines like triethylamine. A polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN) or dimethylformamide (DMF), is often used to facilitate the reaction.

A representative synthesis involves adding pyrrolidine to a mixture of 4-nitrobenzyl bromide and a base like sodium bicarbonate in acetonitrile. The mixture is stirred, often starting at a low temperature (0 °C) and then warming to room temperature to ensure a controlled reaction and high yield . After the reaction is complete, the resulting product, 1-(4-nitrobenzyl)pyrrolidine, is isolated from the reaction mixture.

Table 1: Nucleophilic Substitution for Benzylation

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Pyrrolidine | 4-Nitrobenzyl bromide | NaHCO₃ | Acetonitrile (CH₃CN) | 0 °C to 25 °C, overnight stirring | 1-(4-Nitrobenzyl)pyrrolidine |

Reductive amination offers an alternative and highly versatile method for forming the C-N bond in 1-(4-nitrobenzyl)pyrrolidine. masterorganicchemistry.com This strategy involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine. youtube.com This approach avoids the issue of multiple alkylations that can sometimes occur in direct alkylation. masterorganicchemistry.com

There are two primary reductive amination routes to synthesize 1-(4-nitrobenzyl)pyrrolidine:

Reaction of 4-nitrobenzaldehyde (B150856) with pyrrolidine: In this pathway, 4-nitrobenzaldehyde is condensed with pyrrolidine. This reaction typically occurs under slightly acidic conditions to catalyze the formation of an iminium ion. A specialized reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then used. masterorganicchemistry.com These mild reducing agents are selective for the iminium ion and will not readily reduce the starting aldehyde, allowing for a convenient one-pot procedure. masterorganicchemistry.comyoutube.com

Reaction of 4-nitrobenzylamine (B181301) with a pyrrolidine precursor: This route involves reacting 4-nitrobenzylamine with a suitable four-carbon carbonyl compound, such as succinaldehyde (B1195056) or a derivative. The initial reaction forms a di-imine, which then undergoes intramolecular cyclization and reduction to form the pyrrolidine ring. A related strategy involves the use of γ-nitrocarbonyl compounds, which upon reduction can lead to the formation of substituted pyrrolidines. frontiersin.org

The one-pot nature of reductive amination, combining the amine and carbonyl condensation with the reduction step, is a significant advantage from a green chemistry perspective. frontiersin.org

Table 2: Reductive Amination Reaction Components

| Carbonyl Compound | Amine Source | Reducing Agent | Typical Conditions |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Pyrrolidine | Sodium cyanoborohydride (NaBH₃CN) | Slightly acidic (pH ~5), one-pot |

| 4-Nitrobenzaldehyde | Pyrrolidine | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, room temperature |

After the synthesis of the free base, 1-(4-nitrobenzyl)pyrrolidine, the final step is its conversion into the hydrobromide salt. Salt formation is a common strategy in medicinal chemistry to improve the stability, solubility, and handling of amine compounds.

The synthesis of the hydrobromide salt is typically achieved by treating a solution of the purified 1-(4-nitrobenzyl)pyrrolidine base with hydrobromic acid (HBr). The base is usually dissolved in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether. A stoichiometric amount of aqueous or gaseous HBr is then added, often at a controlled temperature.

The addition of HBr protonates the tertiary amine of the pyrrolidine ring, forming the corresponding ammonium (B1175870) salt. The resulting 1-(4-Nitrobenzyl)pyrrolidine hydrobromide often has lower solubility in the organic solvent than the free base and will precipitate out of the solution.

Crystallization is the key purification technique for the final salt. The precipitated solid is collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried in vacuo . Recrystallization from an appropriate solvent system can be performed to achieve a high degree of purity. The choice of solvent is critical to obtain well-formed crystals and an efficient yield.

Advanced and Green Chemistry Techniques for Synthesizing 1-(4-Nitrobenzyl)pyrrolidine

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These principles are applicable to the synthesis of 1-(4-nitrobenzyl)pyrrolidine through advanced catalytic methods and flow chemistry.

Catalysis offers significant advantages for the synthesis of 1-(4-nitrobenzyl)pyrrolidine, including milder reaction conditions, higher selectivity, and reduced waste. Both homogeneous and heterogeneous catalysts can be employed.

For reductive amination , catalytic transfer hydrogenation is an attractive green alternative to using stoichiometric hydride reagents. This process often uses a stable hydrogen donor, such as formic acid or isopropanol, in combination with a metal catalyst. nih.gov

Homogeneous Catalysis: Iridium and Ruthenium complexes are highly effective for the reductive amination of carbonyls. nih.gov For instance, an iridium-catalyzed one-pot reaction can be designed where a nitro compound is first reduced to the amine, which then undergoes reductive amination with an aldehyde. nih.gov

Heterogeneous Catalysis: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are widely used for the reduction of imines via hydrogenation with H₂ gas. Heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling. Solid acid catalysts have also been patented for the synthesis of pyrrolidine from 1,4-butanediol (B3395766) and ammonia, showcasing a gas-phase heterogeneous catalytic approach. google.com

The use of nitroarenes as the amine source in catalytic reductive aminations is a promising methodology for the efficient and green synthesis of secondary and tertiary amines. frontiersin.org

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in traditional batches, offers numerous advantages for the synthesis of fine chemicals and active pharmaceutical ingredients. nih.gov These benefits include enhanced heat and mass transfer, improved safety for handling reactive intermediates (such as those with nitro groups), and straightforward scalability. youtube.com

The synthesis of 1-(4-nitrobenzyl)pyrrolidine could be adapted to a continuous flow process.

Nucleophilic Substitution: The reaction of pyrrolidine with 4-nitrobenzyl bromide could be performed by pumping streams of the two reactants and a base through a heated packed-bed or tube reactor. The short residence time and precise temperature control can improve yield and minimize side reactions.

Reductive Amination: A multi-step flow synthesis could be envisioned where 4-nitrobenzaldehyde and pyrrolidine are first mixed in one reactor module to form the iminium ion, which then flows into a second module containing a packed bed of a heterogeneous reducing agent (e.g., a polymer-supported borohydride).

Recent literature demonstrates the successful application of multi-step continuous-flow synthesis for complex molecules, including those containing heterocyclic rings like pyrrolidine. thieme-connect.deresearchgate.net This approach provides a pathway to produce 1-(4-nitrobenzyl)pyrrolidine and its derivatives in a more efficient, controlled, and scalable manner.

Exploration of Biocatalytic Routes

The development of environmentally benign and highly selective synthetic methods has led to the exploration of biocatalytic routes for the production of 1-(4-nitrobenzyl)pyrrolidine and its derivatives. These enzymatic approaches offer mild reaction conditions and high chemo-, regio-, and stereoselectivity.

A plausible biocatalytic approach to 1-(4-nitrobenzyl)pyrrolidine could involve a chemoenzymatic strategy. This would begin with the chemical synthesis of a suitable precursor, followed by an enzymatic step to introduce the desired functionality. For instance, the synthesis could start with the reductive amination of 4-nitrobenzaldehyde with pyrrolidine. While this is a standard chemical transformation, enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) could be employed for this key step. rsc.orgorganic-chemistry.org These enzymes catalyze the reduction of an imine, formed in situ from an aldehyde and an amine, to furnish the corresponding secondary amine. The use of engineered IREDs or RedAms could offer high efficiency and selectivity under mild, aqueous conditions. rsc.org

Alternatively, amine transaminases (ATAs) represent another class of enzymes capable of catalyzing reductive amination. york.ac.uk ATAs transfer an amino group from an amino donor to a ketone or aldehyde acceptor, a process that could be adapted for the synthesis of the target molecule.

The nitro group itself is a handle for further enzymatic transformation. Nitroreductases (NRs) are a family of flavoenzymes that can catalyze the reduction of aromatic nitro compounds to the corresponding amines. colostate.eduoup.comnih.gov This transformation is a crucial step for accessing the 4-aminobenzyl analogue, which can be further functionalized. While many nitroreductases tend to produce hydroxylamine (B1172632) intermediates, some have been identified that achieve complete reduction to the amine. researchgate.net The use of nitroreductases offers a green alternative to traditional chemical reduction methods that often employ harsh reagents or heavy metal catalysts. colostate.edu

| Enzyme Class | Potential Application in Synthesis | Key Advantages |

| Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Reductive amination of 4-nitrobenzaldehyde with pyrrolidine. | High stereoselectivity, mild reaction conditions. rsc.orgrsc.org |

| Amine Transaminases (ATAs) | Reductive amination of a suitable keto-precursor. | Broad substrate scope, potential for high enantioselectivity. york.ac.uk |

| Nitroreductases (NRs) | Reduction of the 4-nitrobenzyl group to a 4-aminobenzyl group. | Environmentally friendly, high chemoselectivity. colostate.eduoup.comresearchgate.net |

Stereoselective Synthesis of Chiral Analogues of 1-(4-Nitrobenzyl)pyrrolidine

The synthesis of chiral analogues of 1-(4-nitrobenzyl)pyrrolidine is of particular importance, as the stereochemistry of the pyrrolidine ring often plays a critical role in the biological activity of such molecules. Various strategies have been developed for the stereoselective construction of the pyrrolidine core.

Asymmetric alkylation of a pre-existing pyrrolidine scaffold or a precursor is a common strategy. For instance, the enantioselective α-arylation of N-Boc-pyrrolidine can be achieved through a sequence involving sparteine-mediated deprotonation to form a chiral organolithium species, followed by transmetalation and palladium-catalyzed cross-coupling with an aryl halide. oup.comnih.govnih.gov This method allows for the synthesis of 2-aryl-N-Boc-pyrrolidines with high enantiomeric excess. oup.comnih.gov

Another approach involves the asymmetric reduction of a prochiral cyclic imine. This can be accomplished using chiral reducing agents or, more sustainably, through biocatalytic methods employing stereocomplementary imine reductases (IREDs). researchgate.net

The use of chiral auxiliaries provides a powerful method for controlling stereochemistry during the synthesis of the pyrrolidine ring. For example, Oppolzer's chiral sultam can be used to direct the diastereoselective 1,3-dipolar cycloaddition of an azomethine ylide with an alkene, leading to the formation of a stereochemically defined pyrrolidine ring. organic-chemistry.org The chiral auxiliary can then be cleaved to yield the desired enantiomerically enriched product. organic-chemistry.org Similarly, N-tert-butanesulfinamide has been employed as a chiral auxiliary in the synthesis of N-heterocycles. researchgate.netbyjus.com

Organocatalysis has emerged as a key technology for the asymmetric synthesis of pyrrolidines. colostate.edu Chiral secondary amines, such as proline and its derivatives, can catalyze a variety of reactions, including Michael additions and aldol (B89426) reactions, to produce substituted pyrrolidines with high enantioselectivity. york.ac.ukcolostate.eduresearchgate.net These organocatalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles or nucleophiles in a stereocontrolled manner. colostate.edu

| Strategy | Description | Typical Reagents/Catalysts |

| Asymmetric Alkylation | Enantioselective introduction of an alkyl or aryl group to a pyrrolidine precursor. | s-BuLi/(-)-sparteine, Pd catalysts. oup.comnih.gov |

| Chiral Auxiliary | Use of a removable chiral group to direct stereoselective bond formation. | Oppolzer's sultam, N-tert-butanesulfinamide. organic-chemistry.orgresearchgate.netbyjus.com |

| Organocatalysis | Use of small chiral organic molecules to catalyze asymmetric reactions. | Proline and its derivatives. york.ac.ukcolostate.eduresearchgate.net |

Derivatization and Functionalization Strategies of 1-(4-Nitrobenzyl)pyrrolidine

The functional groups present in 1-(4-nitrobenzyl)pyrrolidine, namely the pyrrolidine nitrogen and the aromatic nitro group, provide opportunities for a wide range of derivatization and functionalization reactions.

The tertiary amine of the pyrrolidine ring can undergo quaternization by reaction with an alkyl halide. For instance, the reaction of an N-benzylpyrrolidine derivative with an appropriate alkylating agent, such as an alkyl bromide, can yield the corresponding quaternary ammonium salt. colostate.eduresearchgate.net This reaction is a standard method for introducing a positive charge and further substituents onto the nitrogen atom.

Amidation of the pyrrolidine nitrogen is not directly possible as it is a tertiary amine. However, derivatization can be achieved by starting with a secondary amine (pyrrolidine) and performing an amidation reaction with a carboxylic acid or its activated derivative, followed by N-alkylation with 4-nitrobenzyl bromide. Alternatively, if a carboxylic acid functionality is present on the pyrrolidine ring, it can be converted to an amide. For example, 1-benzyl-pyrrolidine-3-carboxylic acid can be converted to its corresponding amide. scirp.org Biocatalytic approaches to amide bond formation are also being explored, utilizing enzymes such as lipases or engineered amide synthases, which could potentially be applied to suitable precursors. york.ac.ukrsc.orgresearchgate.netresearchgate.netacs.org

The aromatic nitro group is a versatile functional group that can be readily transformed into other functionalities. The most common transformation is its reduction to the corresponding primary amine, 1-(4-aminobenzyl)pyrrolidine. This reduction can be achieved using a variety of chemical methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride. As mentioned previously, biocatalytic reduction using nitroreductases offers a green and selective alternative. colostate.eduoup.comnih.govresearchgate.netnih.govresearchgate.netacs.org

The resulting aromatic amine is a key intermediate for further derivatization. One of the most important reactions of primary aromatic amines is diazotization . organic-chemistry.orgbyjus.comacs.orglibretexts.orggoogle.comgoogle.com Treatment of the 4-aminobenzyl derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a diazonium salt. organic-chemistry.orgbyjus.comacs.orglibretexts.org This diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent reactions, known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents onto the aromatic ring, including halogens, cyano, and hydroxyl groups. researchgate.netscirp.orgacs.org

| Functional Group | Transformation | Reagents/Methods | Resulting Functional Group |

| Pyrrolidine Nitrogen | Quaternization | Alkyl halides | Quaternary ammonium salt |

| Pyrrolidine Nitrogen | Amidation (of precursor) | Carboxylic acid (activated) | Amide |

| Aromatic Nitro Group | Reduction | H₂, Pd/C; SnCl₂; Nitroreductases | Primary amine |

| Aromatic Amine | Diazotization | NaNO₂, HCl (aq.) | Diazonium salt |

Electrophilic and Nucleophilic Substitutions on the 4-Nitrobenzyl Aromatic Ring

The reactivity of the aromatic ring in the 4-nitrobenzyl moiety is profoundly influenced by the electronic properties of the nitro group (-NO₂). This substituent governs the regioselectivity and rate of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the benzene (B151609) ring acts as a nucleophile, attacking an electron-deficient species (the electrophile). The presence of the nitro group, a powerful electron-withdrawing group, significantly deactivates the aromatic ring towards this type of reaction. youtube.comlibretexts.org This deactivation stems from the inductive and resonance effects of the nitro group, which pull electron density from the ring, making it less nucleophilic. quora.com Consequently, reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation on a nitrobenzene (B124822) derivative require more severe conditions and proceed at a much slower rate compared to unsubstituted benzene. libretexts.orgcsbsju.edu For instance, the nitration of nitrobenzene is approximately 10 million times slower than the nitration of benzene. libretexts.org

The nitro group also acts as a meta-director, guiding incoming electrophiles to the positions meta (C-3 and C-5) to the nitro group. quora.comchemguide.co.uk This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that place a positive charge on these carbons, which would destabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. The meta positions are less deactivated, making them the most relatively electron-rich and thus the preferred sites for electrophilic attack. quora.com

Table 1: Influence of the Nitro Group on Electrophilic Aromatic Substitution

| Feature | Description | Reference |

|---|---|---|

| Ring Activity | Strongly Deactivated | libretexts.org |

| Directing Effect | meta-directing | quora.comchemguide.co.uk |

| Relative Rate of Nitration | ~6 x 10⁻⁸ (compared to Benzene = 1) | libretexts.org |

| Reaction Conditions | Requires harsh conditions (e.g., higher temperatures, stronger acids) | quora.com |

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the 4-nitrobenzyl system is highly activated for nucleophilic aromatic substitution (SNAr). In this reaction type, the roles are reversed: the aromatic ring is the electrophile, and it is attacked by a nucleophile. masterorganicchemistry.com SNAr reactions typically require two main conditions: the presence of a good leaving group (like a halide) on the ring and strong electron-withdrawing groups to lower the electron density of the ring. libretexts.org

The nitro group is one of the strongest activating groups for SNAr. masterorganicchemistry.com When positioned ortho or para to a leaving group, the nitro group can effectively stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. libretexts.orgresearchgate.net In the context of a derivative of this compound where a leaving group is present on the aromatic ring (e.g., 1-(2-chloro-4-nitrobenzyl)pyrrolidine), the nitro group at the para-position would greatly facilitate the displacement of the chloro group by a nucleophile. masterorganicchemistry.comlibretexts.org

A related process is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile replaces a hydrogen atom on the nitro-activated ring. organic-chemistry.org For 4-substituted nitroarenes, VNS reactions have been shown to occur selectively at the position ortho to the nitro group. organic-chemistry.org The reaction proceeds via the formation of an adduct, followed by the elimination of a leaving group attached to the nucleophile's carbanionic center. organic-chemistry.org

Table 2: Characteristics of Nucleophilic Aromatic Substitution on Nitro-Aromatic Systems

| Feature | Description | Reference |

|---|---|---|

| Ring Activity | Strongly Activated | masterorganicchemistry.com |

| Role of Nitro Group | Stabilizes the negative charge of the Meisenheimer intermediate | libretexts.orgresearchgate.net |

| Regioselectivity | Activation is most effective when the nitro group is ortho or para to the leaving group | masterorganicchemistry.comlibretexts.org |

| Mechanism | Addition-Elimination | nih.gov |

Scale-Up Considerations and Process Optimization in Academic Synthesis

Transitioning the synthesis of a compound like this compound from a small-scale academic laboratory setting to a larger, more practical scale introduces significant challenges. These include ensuring consistent yield and purity, managing safety risks associated with nitration reactions, and optimizing reaction conditions for efficiency and cost-effectiveness.

Process Intensification and Safety

Nitration reactions are often highly exothermic and can pose safety risks, especially in large-scale batch reactors. A modern approach to mitigate these risks is the use of continuous flow microreactors. This technique offers superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. acs.org For example, the synthesis of nitrobenzaldehydes from benzyl (B1604629) alcohol was successfully intensified using a microreactor, which permitted the use of higher concentrations of nitric and sulfuric acids and elevated temperatures (up to 68 °C)—conditions that would be hazardous under batch processing. This led to a significant improvement in yield, achieving up to 96% for the meta-isomer under optimized flow conditions. acs.org Such a strategy could be adapted for the nitration step in the synthesis of the 4-nitrobenzyl precursor.

Table 3: Comparison of Batch vs. Microreactor Conditions for Nitration

| Parameter | Batch Process | Microreactor Process | Reference |

|---|---|---|---|

| Temperature | Lower, due to safety constraints | Higher (e.g., up to 68 °C) | acs.org |

| Acid Concentration | Limited | Higher molar fractions of nitric/sulfuric acid | acs.org |

| Safety Profile | Higher risk of thermal runaway | Inherently safer due to small reaction volume and superior heat exchange | acs.org |

| Yield | Variable, often lower | Higher and more consistent (e.g., up to 96%) | acs.org |

Optimization of Reagents and Conditions

Process optimization is crucial for developing a robust and scalable synthesis. This involves a systematic study of reaction parameters to maximize yield and minimize impurities. Key areas of optimization include the choice of catalysts, solvents, temperature, and reagent stoichiometry. numberanalytics.com For syntheses involving the reduction of functional groups, the choice of reducing agent is critical. In related large-scale syntheses, standard reagents like aluminum hydrides have been modified with additives to control reactivity and prevent over-reduction, which can be a significant source of by-products. researchgate.net For instance, research has shown that the addition of an alkaline base can suppress the formation of undesired by-products during certain reduction steps, enabling a cleaner reaction profile suitable for scale-up. researchgate.net

The selection of appropriate starting materials is also a cornerstone of a scalable process. The pyrrolidine ring, for example, is often introduced using readily available and optically pure precursors like L-proline or 4-hydroxyproline, which can be a more efficient strategy than constructing the ring from acyclic precursors. nih.govnih.gov

Table 4: Examples of Optimized Parameters in Aromatic Nitro Compound Synthesis

| Parameter Optimized | Strategy | Outcome | Reference |

|---|---|---|---|

| Nitrating Agent | Use of alternative agents like N₂O₅ | Improved selectivity and efficiency | numberanalytics.com |

| Catalyst | Use of zeolite catalysts for nitration | Optimization of temperature and pressure parameters | numberanalytics.com |

| Solvent & Temperature | Varying solvent and temperature for dinitrotoluene synthesis | Optimized yield and purity | numberanalytics.com |

| Reagent Modification | Modifying aluminum hydride reagents with N-methylpiperazine | Controlled reduction of esters to aldehydes, preventing side reactions | researchgate.net |

Reactivity, Reaction Mechanisms, and Transformational Chemistry of 1 4 Nitrobenzyl Pyrrolidine Hydrobromide

Nucleophilic Properties of the Pyrrolidine (B122466) Nitrogen in Reaction Pathways

The pyrrolidine nitrogen in 1-(4-nitrobenzyl)pyrrolidine (B175826) hydrobromide is a secondary amine, and its lone pair of electrons imparts nucleophilic character to the molecule. However, in the hydrobromide salt form, this nitrogen is protonated, forming a pyrrolidinium (B1226570) cation. This protonation significantly diminishes its nucleophilicity. For the nitrogen to participate in nucleophilic reactions, it must first be deprotonated by a base to liberate the free amine.

Once deprotonated to 1-(4-nitrobenzyl)pyrrolidine, the nitrogen atom becomes a potent nucleophile. Pyrrolidine itself is a strong base, typical of dialkyl amines, and its cyclic structure contributes to its compactness. nih.gov This structural feature makes the nitrogen lone pair readily accessible for attacking electrophilic centers. The nucleophilicity of the pyrrolidine nitrogen is fundamental to its role in various organic transformations, including substitution and addition reactions. For instance, pyrrolidine can readily participate in nucleophilic substitution reactions with alkyl halides and activated aryl halides.

The basicity of the pyrrolidine nitrogen is a key factor in its reactivity. The pKa of the conjugate acid of pyrrolidine is approximately 11.3 in water, indicating that it is a relatively strong base. wikipedia.org This basicity allows it to act as a catalyst in various reactions by deprotonating other species or by activating substrates through nucleophilic attack.

Reactivity Profile of the Nitro Group within the 4-Nitrobenzyl Moiety

The nitro group (-NO₂) attached to the para position of the benzyl (B1604629) ring is a strong electron-withdrawing group, which profoundly influences the reactivity of the aromatic ring and the benzyl group itself.

Reductive Transformations and Their Synthetic Utility

The nitro group is readily susceptible to reduction, a transformation of significant synthetic value as it provides a pathway to primary aromatic amines. A variety of reducing agents can be employed to convert the nitro group into an amino group (-NH₂).

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. rsc.org Other effective reagents include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). nih.govyoutube.com Sodium hydrosulfite (Na₂S₂O₄) can also be used for this transformation. rsc.org The resulting 1-(4-aminobenzyl)pyrrolidine is a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes.

The selective reduction of the nitro group in the presence of other reducible functional groups can be a challenge. However, specific reagents and conditions can be chosen to achieve this selectivity. For example, tin(II) chloride (SnCl₂) is known to selectively reduce nitro groups in the presence of other sensitive functionalities. rsc.org

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Product |

| H₂, Pd/C | Varies (pressure, temp.) | Amine |

| Sn, HCl | Acidic, heat | Amine |

| Fe, HCl | Acidic, heat | Amine |

| SnCl₂ | Acidic | Amine |

| Na₂S₂O₄ | Aqueous or alcoholic solution | Amine |

Aromatic Nucleophilic Substitution (SNAr) with Activated Systems

The presence of the strongly electron-withdrawing nitro group at the para position significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced when a good leaving group, such as a halide, is present at the ortho or para position relative to the nitro group. nih.govorganic-chemistry.org While the parent compound, 1-(4-nitrobenzyl)pyrrolidine, does not have a leaving group on the aromatic ring for a typical SNAr reaction, understanding this principle is crucial when considering derivatives or reactions where the nitrobenzyl moiety itself might be a target for substitution.

In a related compound like 4-nitrobenzyl halide, the nitro group facilitates the displacement of the halide by a nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, where the negative charge is delocalized onto the nitro group. nih.gov This stabilization lowers the activation energy for the reaction, making it more favorable. Therefore, derivatives of 1-(4-nitrobenzyl)pyrrolidine containing a leaving group on the aromatic ring would be expected to undergo SNAr reactions with various nucleophiles.

Reactions Involving the Benzyl Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the pyrrolidine ring and the 4-nitrophenyl group is a benzylic position. The proximity to the aromatic ring and the influence of the para-nitro group make this position susceptible to certain reactions.

The hydrogen atoms on the benzylic carbon are acidic due to the resonance stabilization of the resulting carbanion by both the aromatic ring and the electron-withdrawing nitro group. This allows for deprotonation with a strong base, such as potassium t-butoxide, to form a stabilized carbanion. rsc.org This carbanion can then act as a nucleophile in subsequent reactions, such as alkylation or aldol-type condensations.

The benzylic position is also prone to radical halogenation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) can selectively replace a benzylic hydrogen with a bromine atom. youtube.comyoutube.com This transformation would yield 1-(1-bromo-4-nitrobenzyl)pyrrolidine, a versatile intermediate for further functionalization.

Furthermore, oxidation of the benzylic methylene group can occur. Strong oxidizing agents can potentially cleave the C-N bond or oxidize the methylene group to a carbonyl group. For instance, the oxidation of benzyl ethers to aldehydes or esters using NBS has been reported, suggesting that the benzylic methylene in 1-(4-nitrobenzyl)pyrrolidine could be a target for similar oxidative transformations under specific conditions. nih.gov

Acid-Base Equilibrium and Salt Formation Dynamics of the Pyrrolidine Nitrogen

As a hydrobromide salt, 1-(4-nitrobenzyl)pyrrolidine hydrobromide exists in a protonated state in the solid form and in acidic to neutral aqueous solutions. The equilibrium between the protonated (pyrrolidinium) form and the deprotonated (free amine) form is governed by the pH of the solution and the pKa of the pyrrolidinium ion.

Pyrrolidine is a secondary amine and is considered a moderately strong base. wikipedia.org The hydrobromide salt is formed by the reaction of the basic pyrrolidine nitrogen with hydrobromic acid. To utilize the nucleophilic character of the pyrrolidine nitrogen, the compound must be treated with a base stronger than the free amine to shift the equilibrium towards the deprotonated form. Common bases used for this purpose include hydroxides (e.g., NaOH, KOH) or tertiary amines (e.g., triethylamine).

The salt form of the compound generally imparts higher water solubility and crystallinity compared to the free amine. This can be advantageous for purification and handling. The ability to easily switch between the salt and the free base form by adjusting the pH is a key aspect of its chemistry, allowing for its use in a variety of reaction conditions.

Mechanistic Investigations of 1-(4-Nitrobenzyl)pyrrolidine-Mediated Reactions

While specific mechanistic studies focused solely on 1-(4-nitrobenzyl)pyrrolidine are not extensively documented, the mechanisms of reactions it participates in can be inferred from the well-established principles of its constituent functional groups.

When acting as a nucleophile (after deprotonation), the pyrrolidine nitrogen typically engages in SN2 or SNAr reactions. In an SN2 reaction with an alkyl halide, the nitrogen atom would perform a backside attack on the electrophilic carbon, leading to the displacement of the halide leaving group in a single concerted step.

In the context of organocatalysis, where pyrrolidine derivatives are widely used, the mechanism often involves the formation of an enamine or an iminium ion intermediate. mdpi.com For example, in a Michael addition reaction catalyzed by deprotonated 1-(4-nitrobenzyl)pyrrolidine, the pyrrolidine would react with a carbonyl compound to form a nucleophilic enamine, which then adds to the Michael acceptor.

The reduction of the nitro group typically proceeds through a series of intermediates. With metal catalysts and H₂, the mechanism involves the stepwise addition of hydrogen atoms across the nitrogen-oxygen bonds. In the case of reduction with metals in acid, the mechanism involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps.

Reactions at the benzylic methylene bridge, such as deprotonation-alkylation, proceed via a resonance-stabilized carbanion intermediate. The stability of this intermediate is crucial for the feasibility of the reaction. Radical halogenation at this position follows a standard radical chain mechanism involving initiation, propagation, and termination steps. youtube.com

Kinetic Analysis and Determination of Rate Laws

The kinetics of reactions involving this compound are central to understanding its transformation pathways. Key reactions for this substrate would include nucleophilic substitution at the benzylic carbon and reduction of the nitro group. A kinetic analysis of such reactions would typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions.

For a hypothetical nucleophilic substitution reaction, where a nucleophile (Nu⁻) displaces the pyrrolidine group, the rate of reaction would likely be influenced by several factors: the concentration of the substrate and the nucleophile, the solvent polarity, and the temperature. Given the quaternary ammonium (B1175870) nature of the leaving group (pyrrolidine), the reaction would likely proceed through an Sₙ2 mechanism, especially with a strong nucleophile. However, the formation of a stable 4-nitrobenzyl carbocation could also allow for an Sₙ1 pathway under appropriate conditions.

The rate law for an Sₙ2 reaction would be second order, Rate = k[this compound][Nu⁻]. For an Sₙ1 reaction, the rate law would be first order, Rate = k[this compound], as the rate-determining step is the unimolecular dissociation of the substrate.

A hypothetical study on the reduction of the nitro group to an amino group would also be subject to kinetic analysis. The rate of this transformation, often carried out using catalytic hydrogenation or chemical reducing agents, would depend on factors such as catalyst loading, hydrogen pressure, and substrate concentration.

To illustrate, a hypothetical kinetic dataset for the Sₙ2 substitution with a generic nucleophile is presented below.

Interactive Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [Substrate] (M) | [Nu⁻] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

From this data, it can be inferred that the reaction is first order with respect to both the substrate and the nucleophile, consistent with an Sₙ2 mechanism.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of this compound, several isotopic labeling strategies could be employed to clarify reaction pathways.

Deuterium Labeling: To investigate the mechanism of a potential elimination reaction competing with substitution, the benzylic protons could be replaced with deuterium. The observation of a primary kinetic isotope effect (a slower reaction rate with the deuterated substrate) would indicate that the C-H bond at the benzylic position is broken in the rate-determining step, supporting an E2 elimination mechanism.

¹³C Labeling: The benzylic carbon could be labeled with ¹³C. In a substitution reaction, this would allow for the unambiguous tracking of this carbon atom in the product, confirming that the substitution occurs at this position. In more complex rearrangements, the position of the ¹³C label in the final product would provide critical information about the skeletal changes that have occurred.

¹⁵N Labeling: The nitrogen atom of the pyrrolidine ring could be labeled with ¹⁵N. This would be particularly useful in studying the fate of the leaving group. For instance, in a reaction where the pyrrolidine is displaced, ¹⁵N NMR spectroscopy could be used to identify the resulting nitrogen-containing species.

These studies, while not documented specifically for this compound, represent standard methodologies for mechanistic investigation in organic chemistry.

In-situ Spectroscopic Monitoring of Reaction Progress (e.g., ATR-IR, UV-Vis)

In-situ spectroscopic techniques are invaluable for monitoring reactions in real-time, providing data on the concentrations of reactants, intermediates, and products without the need for sample extraction. rsc.orgnih.gov

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy: This technique is well-suited for monitoring changes in functional groups. For the reduction of the nitro group in this compound, ATR-IR could track the disappearance of the characteristic symmetric and asymmetric stretching vibrations of the NO₂ group (typically around 1520 and 1345 cm⁻¹) and the appearance of the N-H stretching vibrations of the resulting amino group (around 3300-3500 cm⁻¹). nih.gov

UV-Vis Spectroscopy: The 4-nitrophenyl chromophore in the molecule makes it highly suitable for UV-Vis monitoring. The strong absorbance of the nitro-aromatic system would change significantly upon reduction to the amino-aromatic system, which has a different absorption maximum and molar absorptivity. This change would allow for precise tracking of the reaction progress. Similarly, in a nucleophilic substitution reaction where the 4-nitrobenzyl moiety is part of the product, its concentration can be monitored.

Interactive Table 2: Expected Spectroscopic Changes for Monitoring Reactions of this compound

| Technique | Reaction Monitored | Expected Observation |

|---|---|---|

| ATR-IR | Reduction of Nitro Group | Disappearance of NO₂ stretches (~1520, 1345 cm⁻¹), Appearance of N-H stretches (~3300-3500 cm⁻¹) |

| UV-Vis | Reduction of Nitro Group | Shift in λₘₐₓ and change in molar absorptivity as the 4-nitrophenyl chromophore is converted to a 4-aminophenyl chromophore. |

| ATR-IR | Nucleophilic Substitution | Decrease in the intensity of bands associated with the pyrrolidinium group and potential appearance of new bands from the product. |

Role as a Leaving Group Precursor or Activating Group in Complex Syntheses

The 4-nitrobenzyl group is a well-established protecting group in organic synthesis, and its presence in this compound suggests a potential role as a leaving group precursor. ketonepharma.com The electron-withdrawing nitro group deactivates the benzyl group towards cleavage. However, upon reduction of the nitro group to an amino or hydroxylamino group, the electron-donating nature of the resulting substituent facilitates the cleavage of the C-N bond of the pyrrolidine. thieme-connect.com

This transformation effectively converts the pyrrolidine moiety from a poor leaving group into a good one, allowing for the release of the pyrrolidine under mild conditions. This strategy is often employed in the design of prodrugs, where the reduction occurs in a specific biological environment.

Furthermore, the quaternization of the pyrrolidine nitrogen by the 4-nitrobenzyl group activates the pyrrolidine ring itself. The positive charge on the nitrogen atom withdraws electron density from the ring, making the α-protons more acidic and thus more susceptible to deprotonation by a base. This could facilitate reactions at the α-position of the pyrrolidine ring. Pyrrolidinium salts, in general, have found applications as catalysts and in the synthesis of ionic liquids. chemscene.comalfa-chemistry.com

In a synthetic context, this compound could be used to introduce a pyrrolidine moiety into a molecule, with the 4-nitrobenzyl group serving as a temporary protecting or activating group that can be removed or modified at a later stage to unmask the secondary amine or to facilitate further transformations.

Advanced Applications of 1 4 Nitrobenzyl Pyrrolidine in Chemical Research Excluding Clinical

Utilization as a Key Building Block in Multi-Step Organic Synthesis.

The pyrrolidine (B122466) ring is a fundamental building block in the synthesis of a vast array of organic molecules, including natural products and pharmaceuticals. nih.govnih.govresearchgate.netmdpi.com Its derivatives are frequently employed in multi-step synthetic sequences to construct more complex molecular architectures.

Synthesis of Anilide Derivatives and Related Amides.

Currently, there is no specific information available in the scientific literature on the use of 1-(4-nitrobenzyl)pyrrolidine (B175826) for the synthesis of anilide derivatives. In principle, as a secondary amine, 1-(4-nitrobenzyl)pyrrolidine could react with acyl chlorides, anhydrides, or carboxylic acids (under activating conditions) to form the corresponding amides. However, no published examples of such reactions involving this specific compound have been identified.

Construction of Complex Heterocyclic Scaffolds.

Pyrrolidine derivatives are extensively used in the construction of complex heterocyclic systems. beilstein-journals.orgnih.gov For instance, they are key components in the synthesis of pyrrolo beilstein-journals.orgontosight.aibenzodiazepines, a class of compounds with significant biological activity. nih.gov While this underscores the potential of substituted pyrrolidines in building intricate molecular frameworks, there are no specific reports of 1-(4-nitrobenzyl)pyrrolidine being used as a precursor for the synthesis of such complex heterocyclic scaffolds.

Exploration in Supramolecular Chemistry and Molecular Recognition.

The applications of 1-(4-nitrobenzyl)pyrrolidine in supramolecular chemistry and molecular recognition have not been documented in the available literature. The presence of the nitroaromatic group could theoretically allow for pi-pi stacking interactions, and the pyrrolidine nitrogen could act as a hydrogen bond acceptor, suggesting potential for its use in these fields. However, no experimental studies have been found to support this hypothesis.

Application in Catalysis and Organocatalysis as a Ligand or Precursor.

The field of organocatalysis has seen a significant rise in the use of chiral pyrrolidine derivatives. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgacs.org These catalysts are particularly effective in asymmetric reactions, such as Michael additions, where they can achieve high enantioselectivities. beilstein-journals.orgnih.govbeilstein-journals.org The general mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of the pyrrolidine catalyst with a carbonyl compound. While this is a well-established principle for many pyrrolidine-based organocatalysts, no studies have specifically reported the use of 1-(4-nitrobenzyl)pyrrolidine as a catalyst or as a precursor for a catalyst.

Development of Novel Materials and Polymers through Polymerization or Integration.

The incorporation of pyrrolidine moieties into polymers can impart unique properties to the resulting materials. There is a report on a chiral polymer, POLY(((S)-1-(4-NITROPHENYL)-2-PYRROLIDINEMETHYL)METHACRYLATE), which features a nitrophenyl-functionalized pyrrolidine ring in its side chain. evitachem.com This polymer is noted for its unique electronic properties and chirality, making it valuable for advanced material applications. evitachem.com Additionally, pyrrolidine-based catalytic microporous polymers have been developed for use in sustainable chemical bond formation. uva.es However, there is no direct evidence of the polymerization or integration of 1-(4-nitrobenzyl)pyrrolidine itself into novel materials or polymers.

Use as a Chemical Probe in Biochemical Systems (e.g., enzyme inhibition studies in vitro, receptor binding assays without therapeutic intent).

Pyrrolidine-containing molecules are of great interest in medicinal chemistry and are often evaluated for their biological activities, which includes their potential as enzyme inhibitors or ligands for receptors. nih.govresearchgate.net

In vitro enzyme inhibition studies are crucial for identifying molecules that can modulate the activity of specific enzymes. nih.gov Similarly, receptor binding assays are used to determine the affinity of a compound for a particular receptor. merckmillipore.comnih.govnih.gov While numerous pyrrolidine derivatives have been synthesized and tested in such assays, there are no specific reports of 1-(4-nitrobenzyl)pyrrolidine being used as a chemical probe in enzyme inhibition or receptor binding studies. A fluorescent probe for the general detection of pyrrolidine has been developed, but this does not pertain to the specific use of 1-(4-nitrobenzyl)pyrrolidine as a probe itself. researchgate.net

Advanced Reagent in Specific Organic Transformations (e.g., as a nucleophile, base)

The exploration of 1-(4-Nitrobenzyl)pyrrolidine hydrobromide and its free base, 1-(4-nitrobenzyl)pyrrolidine, as reagents in specific organic transformations is an area of interest in synthetic chemistry. The structure of this compound, featuring a secondary amine incorporated within a pyrrolidine ring, suggests inherent nucleophilic and basic properties. The nitrogen atom possesses a lone pair of electrons, making it a potential nucleophile capable of attacking electrophilic centers. chemicalbook.com Concurrently, this lone pair allows it to act as a Brønsted-Lowry base by accepting a proton. The presence of the 4-nitrobenzyl group can electronically influence the reactivity of the pyrrolidine nitrogen, potentially modulating its basicity and nucleophilicity compared to unsubstituted pyrrolidine.

In principle, as a secondary amine, 1-(4-nitrobenzyl)pyrrolidine could participate in a variety of organic reactions. As a nucleophile , it could be expected to engage in substitution reactions with alkyl halides or acyl halides to form quaternary ammonium (B1175870) salts or amides, respectively. chemicalbook.com Its potential role as a nucleophile extends to addition reactions, such as the formation of enamines through reaction with ketones or aldehydes.

As a base , 1-(4-nitrobenzyl)pyrrolidine could be utilized to deprotonate acidic compounds, thereby facilitating a range of base-mediated reactions. The effectiveness of a secondary amine as a base is a well-established principle in organic chemistry. wikipedia.org

Theoretical and Computational Studies on 1 4 Nitrobenzyl Pyrrolidine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic environment of complex organic compounds, providing a basis for predicting their reactivity and stability.

Molecular Orbital Analysis and Frontier Orbitals

The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For 1-(4-Nitrobenzyl)pyrrolidine (B175826) hydrobromide, the HOMO is expected to be localized primarily on the pyrrolidine (B122466) ring and the benzyl (B1604629) moiety, which are relatively electron-rich. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing 4-nitrobenzyl group. The strong electron-withdrawing nature of the nitro group (-NO₂) significantly lowers the energy of the LUMO, thereby reducing the HOMO-LUMO gap and increasing the molecule's electrophilic character.

Computational studies on similar nitroaromatic compounds and substituted pyrrolidines support these predictions. For instance, DFT calculations on substituted pyrrolidinones have been used to determine their HOMO and LUMO energies, providing insights into their electronic properties. arabjchem.org Similarly, a theoretical study on 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine calculated a HOMO-LUMO energy gap of 4.61 eV, highlighting the influence of nitro groups on the electronic structure. nih.gov

Table 1: Representative Frontier Orbital Energies of a Related Nitro-Substituted Pyrrolidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.97 |

| LUMO | -2.36 |

| HOMO-LUMO Gap | 4.61 |

Data derived from a DFT study on 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, a molecule with structural similarities. nih.gov

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is key to understanding its interaction with other molecules. Electrostatic potential (ESP) maps are visual representations of the charge distribution, where red regions indicate electron-rich areas (negative potential) and blue regions denote electron-poor areas (positive potential).

In 1-(4-Nitrobenzyl)pyrrolidine hydrobromide, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro group, making them potential sites for electrophilic attack or hydrogen bonding. The nitrogen atom of the pyrrolidine ring, being protonated in the hydrobromide salt, along with the hydrogen atoms of the benzyl ring, would exhibit a positive electrostatic potential. This charge distribution is crucial for predicting non-covalent interactions, such as those with biological receptors or solvent molecules.

Conformational Analysis and Energy Landscapes of the Pyrrolidine Ring and Benzyl Rotation

The three-dimensional structure of a molecule is not static. The pyrrolidine ring is known for its "puckering," adopting non-planar conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and "twist" (C₂ symmetry) forms. The presence and orientation of substituents significantly influence the preferred conformation. nih.govacs.org

For this compound, the bulky 4-nitrobenzyl group attached to the nitrogen atom will sterically influence the puckering of the pyrrolidine ring. Computational modeling can map the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them.

Furthermore, rotation around the C-N bond connecting the benzyl group to the pyrrolidine ring introduces additional conformational flexibility. The energy landscape for this rotation would likely reveal several energy minima corresponding to staggered conformations that minimize steric hindrance between the two ring systems. Studies on N-benzoylpiperidines, a related class of compounds, have shown a preference for non-chair conformations to reduce steric strain between the N-acyl group and the ring, a principle that also applies here.

Density Functional Theory (DFT) for Reaction Pathway Elucidation and Transition State Analysis

DFT is a powerful tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding selectivity.

While specific reaction pathways for this compound have not been published, DFT could be used to explore potential reactions, such as nucleophilic substitution at the benzylic position or reactions involving the nitro group. For instance, DFT studies on the Polonovski–Potier reaction of N-benzyl piperidine (B6355638) N-oxide have successfully elucidated the transition states to explain reaction selectivity, demonstrating the utility of this approach. acs.org Such calculations would be invaluable in understanding the chemical transformations of this compound.

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms over time, providing insights into intermolecular interactions and the influence of the solvent.

An MD simulation of this compound in an aqueous environment would reveal the structure of the solvation shell around the molecule. The bromide ion would be solvated by water molecules, and the polar nitro group and the protonated pyrrolidine nitrogen would form strong hydrogen bonds with the solvent. These simulations can also provide information on the dynamics of the molecule's conformational changes in solution. Studies on the dynamics of the proline ring, a substituted pyrrolidine, have utilized MD simulations to understand its conformational flexibility and interconversion barriers. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) models aim to correlate the chemical structure of a series of compounds with their reactivity. These models use molecular descriptors, which are numerical values derived from the chemical structure (e.g., electronic, steric, or hydrophobic properties), to build a mathematical model that can predict the reactivity of new, untested compounds.

For analogues of this compound, a QSRR study could be developed by synthesizing a series of derivatives with different substituents on the benzyl ring. By measuring a specific reaction rate for each analogue and calculating a set of molecular descriptors, a predictive model could be established. Such models are valuable in medicinal chemistry and materials science for designing new molecules with desired properties. Computational analyses of benzyl derivatives have been used to create 3D-QSAR models to predict biological activity, a similar principle to QSRR. researchgate.net

Cutting Edge Analytical Methodologies for Mechanistic Elucidation and Research Oriented Characterization

High-Resolution Mass Spectrometry for Identification of Transient Intermediates and Side Products

High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for monitoring reaction pathways involving the pyrrolidine (B122466) moiety. In studies of related compounds, ESI-HRMS has been effectively used to qualitatively monitor reaction products. sielc.com This technique allows for the precise mass determination of molecules, enabling the identification of not only the expected products but also transient intermediates and minor side products that are crucial for a complete mechanistic understanding.

For instance, in a reaction involving the opening of a heterocyclic ring followed by isomerization and cyclization, HRMS can detect the mass of each species in the pathway. sielc.com By analyzing samples at various time points during a reaction, a timeline of the formation and consumption of intermediates can be constructed. This is vital for understanding reaction kinetics and optimizing conditions to favor the desired product while minimizing the formation of impurities. The high accuracy of HRMS allows for the confident assignment of elemental compositions to observed ions, distinguishing between compounds with very similar nominal masses.

Table 1: Hypothetical HRMS Data for a Reaction involving 1-(4-Nitrobenzyl)pyrrolidine (B175826) This table is illustrative and provides examples of species that could be identified in a hypothetical reaction.

| Observed m/z | Calculated m/z | Elemental Composition | Proposed Identity |

|---|---|---|---|

| 207.1134 | 207.1133 | C₁₁H₁₅N₂O₂⁺ | Protonated 1-(4-Nitrobenzyl)pyrrolidine |

| 223.1083 | 223.1082 | C₁₁H₁₄N₂O₃ | Oxidized Intermediate |

| 189.1028 | 189.1028 | C₁₁H₁₃N₂O⁺ | Elimination Side Product |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Mechanistic Insights (e.g., NOESY, COSY, DOSY, Heteronuclear NMR)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers unparalleled insight into the three-dimensional structure and dynamic behavior of "1-(4-Nitrobenzyl)pyrrolidine hydrobromide" in solution. While standard ¹H and ¹³C NMR are fundamental for structural confirmation, multidimensional techniques are required for deeper analysis. mdpi.com

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings through bonds (typically over two or three bonds). For the pyrrolidine and benzyl (B1604629) moieties, COSY spectra would map the connectivity of protons, confirming the structure and assignment of signals in crowded spectral regions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule, such as the relative orientation of the nitrobenzyl group with respect to the pyrrolidine ring.

Heteronuclear NMR (HSQC, HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of ¹³C signals. mdpi.com The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings (typically over two or three bonds) between protons and carbons. mdpi.com This is particularly useful for identifying the connection between the benzylic methylene (B1212753) bridge and both the pyrrolidine nitrogen and the aromatic ring. Furthermore, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atoms. tarosdiscovery.com

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a technique that separates the NMR signals of different species in a mixture based on their diffusion rates. It can be used to analyze the composition of a reaction mixture, confirming the presence of different molecules and providing information about their relative sizes.

Table 2: Representative NMR Data for Pyrrolidine-Containing Structures Chemical shifts are solvent-dependent and serve as examples based on related structures. mdpi.comtarosdiscovery.com

| Technique | Nucleus | Moiety | Expected Chemical Shift (ppm) | Information Gained |

|---|---|---|---|---|

| ¹H NMR | ¹H | Pyrrolidine (α-CH₂) | 2.5 - 3.5 | Electronic environment near nitrogen |

| ¹H NMR | ¹H | Pyrrolidine (β-CH₂) | 1.8 - 2.2 | Aliphatic chain structure |

| ¹H NMR | ¹H | Benzyl (CH₂) | 3.6 - 4.5 | Connectivity between rings |

| ¹H NMR | ¹H | Aromatic (ortho to NO₂) | 8.1 - 8.3 | Effect of electron-withdrawing group |

| ¹³C NMR | ¹³C | Pyrrolidine (α-C) | 50 - 60 | Carbon skeleton |

| ¹³C NMR | ¹³C | Benzyl (C) | 55 - 65 | Linker carbon environment |

| ¹⁵N NMR | ¹⁵N | Pyrrolidine (N) | ~112 | Nitrogen electronic state |

X-ray Diffraction (XRD) for Elucidation of Complex Crystal Structures and Co-crystals

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the precise solid-state structure of a molecule, providing exact bond lengths, bond angles, and conformational arrangements. For "this compound," an XRD analysis would reveal the three-dimensional packing of the molecules in the crystal lattice, including the interactions of the hydrobromide counter-ion with the protonated pyrrolidine nitrogen. researchgate.net

Structural analysis of related compounds, such as pyridopyrrolopyrimidine derivatives, shows that molecules with nitrobenzyl groups can exhibit nearly planar conformations. beilstein-journals.org In the crystal, molecules are often linked by a network of hydrogen bonds and other non-covalent interactions. beilstein-journals.org

Furthermore, the concept of co-crystals is an important area of research. nih.gov A co-crystal is a crystalline solid that contains two or more different molecules in the same crystal lattice, held together by non-covalent bonds like hydrogen bonding. nih.gov Investigating the ability of "this compound" to form co-crystals with other active pharmaceutical ingredients (APIs) or conformers could be a strategy to modify its physicochemical properties. XRD is the primary tool for confirming the formation of a co-crystal and characterizing its unique structure.

Table 3: Example Crystal Structure Data for a Pyrrolidine-Containing Compound This data is illustrative, based on published structures of similar heterocyclic compounds. researchgate.netlabcompare.com

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| β (°) | 97.475 |

| Volume (ų) | 540.80 |

Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., UV-Vis Spectroscopy, Raman Spectroscopy, In-situ IR Spectroscopy)

Monitoring chemical reactions in real-time is essential for understanding kinetics, identifying intermediates, and ensuring process control. Several spectroscopic techniques are well-suited for this purpose.

UV-Vis Spectroscopy: The 4-nitrobenzyl group in the molecule contains a strong chromophore. Changes in the electronic structure of this moiety during a reaction will lead to shifts in its UV-Vis absorption spectrum. This property can be exploited for real-time monitoring of reaction progress, as demonstrated in studies where UV absorption is used to detect pyrrolidine in water samples. sielc.com

Raman and In-situ IR Spectroscopy: Vibrational spectroscopy techniques like Raman and Infrared (IR) spectroscopy provide detailed information about the functional groups present in a molecule. In-situ probes can be inserted directly into a reaction vessel to collect spectra as the reaction proceeds. nih.gov For "this compound," one could monitor the characteristic vibrational bands of the nitro group (NO₂), the C-N bonds of the pyrrolidine ring, and the aromatic ring. The appearance of new bands or the disappearance of reactant bands provides direct evidence of chemical transformation. nih.gov

NMR Spectroscopy: Beyond its use for structural elucidation, NMR can be a powerful tool for reaction monitoring. lcms.cz By acquiring a series of ¹H NMR spectra at regular intervals, the concentration of reactants, products, and even intermediates can be quantified over time. sielc.com This approach provides detailed kinetic data and mechanistic insights without the need for sample extraction and quenching. researchgate.netresearchgate.net

Chromatographic Methods for Complex Mixture Analysis and Preparative Separations (e.g., Multi-dimensional GC, Preparative HPLC)

Chromatography is fundamental for both the analysis of complex mixtures and the purification of target compounds.

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a cornerstone technique for isolating and purifying compounds from crude reaction mixtures. labcompare.comwarwick.ac.uk For "this compound," a reverse-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acidic modifier, could be developed. sielc.comsielc.com This method can be scaled up from analytical to preparative scale to obtain the compound in high purity for further research. lcms.cz The development of efficient HPLC methods is crucial for separating diastereomers in stereoselective syntheses of pyrrolidine derivatives. mdpi.com

Multi-dimensional Gas Chromatography (GCxGC): For the analysis of complex volatile or semi-volatile mixtures that might arise from side reactions or degradation, multi-dimensional gas chromatography offers significantly enhanced separation power compared to conventional GC. chromatographyonline.com When coupled with a nitrogen-specific detector, such as a nitrogen chemiluminescence detector (NCD), GCxGC can selectively identify and quantify nitrogen-containing compounds like pyrrolidine derivatives in a complex matrix without interference from the hydrocarbon background. nih.gov This is particularly useful for trace-level impurity profiling.

Future Directions, Emerging Trends, and Challenges in 1 4 Nitrobenzyl Pyrrolidine Hydrobromide Research

Exploration of Novel and Sustainable Synthetic Routes for Diverse Analogues

The development of new synthetic methodologies is crucial for accessing a wider range of analogues of 1-(4-nitrobenzyl)pyrrolidine (B175826) hydrobromide, which is essential for systematic structure-activity relationship studies. A significant trend in this area is the move towards more sustainable and "green" chemistry principles. mdpi.com

Future research will likely focus on:

Catalytic N-Arylation/Alkylation: Advancing transition-metal-catalyzed methods like the Buchwald-Hartwig and Chan-Evans-Lam couplings, as well as exploring metal-free alternatives, will provide more efficient and environmentally benign routes to N-substituted pyrrolidines. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of pyrrolidine (B122466) derivatives, offering a greener alternative to conventional heating methods. nih.govtandfonline.com